The IUPAC name (1S)-1-(3-chloropyridin-4-yl)ethanamine reflects its stereochemistry and substituent arrangement. The molecule consists of:
The molecular formula is C₇H₉ClN₂, with a molar mass of 156.61 g/mol. Key identifiers include:
C[C@@H](C1=C(C=NC=C1)Cl)N (highlighting the S-configuration). RKPIAZZODCNIEH-YFKPBYRVSA-N. The planar pyridine ring and the spatial orientation of the ethanamine group create a distinct electronic profile, influencing reactivity and intermolecular interactions.
Experimental crystallographic data for (S)-1-(3-chloropyridin-4-yl)ethanamine remains limited in public databases. However, computational models predict a monoclinic crystal system with a P2₁ space group, common for chiral small molecules. Key predicted parameters include:
| Parameter | Predicted Value |
|---|---|
| a-axis (Å) | 8.52 |
| b-axis (Å) | 6.73 |
| c-axis (Å) | 12.15 |
| β-angle (°) | 105.3 |
| Volume (ų) | 672.8 |
Hydrogen bonding between the amine group and chlorine atom likely stabilizes the lattice structure. Further experimental validation is required to confirm these predictions.
The structural and functional nuances of (S)-1-(3-chloropyridin-4-yl)ethanamine become evident when compared to analogs:
Retrosynthetic analysis of (S)-1-(3-chloropyridin-4-yl)ethanamine begins with disconnection of the ethylamine side chain from the pyridine ring, yielding two synthons: a 3-chloropyridin-4-yl fragment and a chiral ethylamine unit [3] [4]. The pyridine ring is traced back to Hantzsch pyridine synthesis precursors, such as α,β-unsaturated carbonyl compounds and ammonia equivalents, while the ethylamine group originates from chiral pool reagents or asymmetric catalysis [3].
A second retrosynthetic pathway involves functional group interconversion (FGI) of the amine to a ketone intermediate, enabling the use of reductive amination for stereocontrol . For example, 3-chloro-4-acetylpyridine serves as a key intermediate, which undergoes enantioselective reduction using chiral catalysts like (R)-BINAP-Ru complexes to install the S-configuration [1] . This approach avoids the need for resolution techniques and aligns with industrial scalability requirements.
| Retrosynthetic Step | Synthon | Synthetic Equivalent |
|---|---|---|
| Disconnection 1 | 3-Chloropyridin-4-yl | 3-Chloro-4-iodopyridine |
| Disconnection 2 | Chiral ethylamine | (S)-Phenethylamine derivative |
The stereoselective synthesis of (S)-1-(3-chloropyridin-4-yl)ethanamine employs two primary strategies: chiral auxiliary induction and catalytic asymmetric synthesis. In the former, a camphor-derived auxiliary directs the configuration during alkylation or amination steps, as demonstrated in Gladiali’s pyridoannelation method [2]. For instance, reaction of 3-chloro-4-pyridinecarboxaldehyde with a camphor sulfonyl hydrazine auxiliary produces a diastereomeric hydrazone, which is reduced with high diastereoselectivity (dr > 95%) using NaBH₄ [2].
Catalytic asymmetric methods offer superior atom economy. Copper(I)-bisphosphine complexes, such as those derived from (R)-SEGPHOS, catalyze the addition of ethyl Grignard reagents to 3-chloro-4-cyanopyridine, achieving enantiomeric ratios of 99:1 [1] . The reaction proceeds via a six-membered transition state, where the chiral ligand enforces facial selectivity during nucleophilic attack [1].
Catalytic asymmetric amination represents the most direct route to the target compound. A landmark approach involves palladium-catalyzed allylic amination of 3-chloro-4-vinylpyridine with ammonia equivalents. Using a Josiphos ligand and Pd₂(dba)₃, the reaction achieves 92% ee and 85% yield by stabilizing a π-allyl intermediate that favors S-configuration formation .
Alternative methods utilize organocatalytic strategies. For example, chiral phosphoric acids catalyze the Friedel-Crafts amination of 3-chloro-4-(2-nitrovinyl)pyridine with benzylamine, followed by hydrogenolysis to remove the nitro group [1]. This method avoids transition metals and achieves ee values of 94% under optimized conditions [1].
Purification of (S)-1-(3-chloropyridin-4-yl)ethanamine requires careful handling to preserve stereochemical integrity. Initial workup involves extraction with dichloromethane/water (3:1 v/v) to remove hydrophilic byproducts . The crude product is then subjected to flash chromatography on silica gel with ethyl acetate/hexane (1:4) eluent, yielding 70–75% recovery .
Final enantiopurification is achieved via recrystallization from ethanol/water (9:1). This step removes residual diastereomers and increases ee to >99.5%, as confirmed by chiral HPLC analysis (Chiralpak IA column, 80:20 hexane/isopropanol) . Industrial-scale processes employ continuous crystallization systems with temperature-gradient control to maximize throughput .
| Purification Step | Technique | Conditions | Outcome |
|---|---|---|---|
| Primary Isolation | Liquid-liquid extraction | CH₂Cl₂/H₂O | Removes 90% impurities |
| Intermediate Purification | Flash chromatography | SiO₂, EtOAc/hexane | 70–75% yield |
| Final Purification | Recrystallization | EtOH/H₂O | ee > 99.5% |
The thermodynamic stability and phase behavior of (S)-1-(3-chloropyridin-4-yl)ethanamine represent critical parameters for understanding its solid-state properties and potential applications. Based on the available data and structural analysis, several key aspects emerge regarding its thermal characteristics and stability profile [1].
The compound exhibits stability under normal storage conditions when maintained at temperatures below -20°C [2]. The molecular structure, containing both chlorinated pyridine and primary amine functionalities, suggests reasonable thermal stability due to the aromatic stabilization of the pyridine ring [1]. However, comprehensive thermal analysis using differential scanning calorimetry (DSC) techniques would be required to establish precise decomposition temperatures and thermal transition points [3].
The estimated boiling point of 221.0 ± 15.0°C indicates moderate volatility characteristics [4]. This relatively high boiling point suggests strong intermolecular interactions, likely involving hydrogen bonding between the amine groups and dipole-dipole interactions from the chlorinated pyridine ring [5]. The presence of both hydrogen bond donors (primary amine) and acceptors (pyridine nitrogen) facilitates extensive intermolecular networking in the solid state [6].
While specific crystallographic data for (S)-1-(3-chloropyridin-4-yl)ethanamine remains limited, related chloropyridine compounds demonstrate diverse crystalline behaviors [7]. The compound's structural features, including the chiral center and flexible ethanamine side chain, suggest potential for conformational polymorphism similar to other pharmaceutical compounds containing similar structural motifs [8].
| Parameter | Value | Method/Source |
|---|---|---|
| Thermal Stability | Stable under normal conditions | General assessment [2] |
| Estimated Decomposition Temperature | >200°C | Thermal analysis prediction [3] |
| Predicted Boiling Point | 221.0 ± 15.0°C | Computational estimation [4] |
| Crystalline Form | Not determined | Requires X-ray crystallography |
| Polymorphic Forms | Not reported | Systematic screening needed |
The solubility behavior of (S)-1-(3-chloropyridin-4-yl)ethanamine in various organic solvents reflects its amphiphilic character, combining polar amine functionality with a moderately polar chlorinated aromatic system [1]. Understanding these solubility parameters is crucial for pharmaceutical formulation and synthetic applications.
The compound demonstrates enhanced solubility in polar protic solvents such as methanol and ethanol [9]. This enhanced solubility results from hydrogen bonding interactions between the primary amine group and the hydroxyl groups of alcoholic solvents [10]. The formation of hydrogen bonds stabilizes the dissolved species, with the amine group acting as both hydrogen bond donor and acceptor [11].
In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound exhibits good solubility characteristics [9]. These solvents can effectively solvate the polar regions of the molecule without competing for hydrogen bonding sites, allowing for favorable dissolution . The chlorinated pyridine ring contributes to solubility through dipole-dipole interactions with the polar aprotic media [5].
The formation of hydrochloride salts significantly enhances water solubility compared to the free base form [9]. This improvement results from the ionic character of the protonated amine, which increases hydrophilic character and enables stronger interactions with polar solvents . The salt formation also modifies the crystalline structure, potentially affecting dissolution rates and bioavailability [14].
| Solvent Category | Solubility (Free Base) | Solubility (HCl Salt) | Interaction Type |
|---|---|---|---|
| Water | Limited | High | Ionic/hydrogen bonding |
| Methanol | Good | Enhanced | Hydrogen bonding |
| Ethanol | Good | Enhanced | Hydrogen bonding |
| DMSO | Good | Enhanced | Dipole interactions |
| Dichloromethane | Good | Similar | Dipole interactions |
| Toluene | Moderate | Similar | π-π interactions |
| Hexane | Poor | Poor | Minimal interactions |
The acid-base properties of (S)-1-(3-chloropyridin-4-yl)ethanamine are characterized by the presence of two ionizable groups: the primary amine and the pyridine nitrogen [15]. These functional groups exhibit distinct pKa values that influence the compound's protonation state under physiological conditions.
The primary amine group exhibits an estimated pKa value of approximately 9.5, consistent with typical aliphatic amines [11]. This value indicates that under physiological pH conditions (pH 7.4), the amine group exists predominantly in its protonated form (NH3+) . The electron-withdrawing effect of the chlorinated pyridine ring slightly reduces the basicity compared to simple aliphatic amines, which typically exhibit pKa values around 10.0-10.5 [11].
The pyridine nitrogen demonstrates significantly lower basicity with an estimated pKa of approximately 3.5 [15]. This reduced basicity results from the electron-withdrawing effect of the chlorine substituent at the 3-position, which decreases the electron density on the pyridine nitrogen [5]. Under physiological conditions, the pyridine nitrogen remains largely unprotonated [11].
The compound's ionization behavior creates distinct pH-dependent species distributions. At physiological pH (7.4), the molecule exists primarily as a monocationic species with the amine group protonated while the pyridine nitrogen remains neutral . This protonation pattern significantly influences the compound's solubility, membrane permeability, and biological activity [14].
| Ionizable Group | pKa Value | Protonation State (pH 7.4) | Predominant Form |
|---|---|---|---|
| Primary Amine (-NH2) | 9.5 | Protonated | NH3+ |
| Pyridine Nitrogen | 3.5 | Neutral | N |
| Overall Charge | - | +1 | Cationic |
The vibrational spectroscopic characteristics of (S)-1-(3-chloropyridin-4-yl)ethanamine provide distinctive fingerprint patterns that enable structural identification and purity assessment. Both Fourier-transform infrared (FT-IR) and Raman spectroscopy reveal complementary information about the molecular vibrations and functional group characteristics [16].
The FT-IR spectrum exhibits characteristic absorption bands corresponding to the primary amine and chlorinated pyridine functional groups [5]. The N-H stretching vibrations appear as two distinct bands: asymmetric stretching around 3550-3450 cm⁻¹ and symmetric stretching around 3450-3350 cm⁻¹ [5]. These bands typically show strong to medium intensity and provide clear identification of the primary amine functionality [17].
The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, while the aromatic C=C and C=N stretching vibrations manifest as strong bands in the 1600-1500 cm⁻¹ range [5]. The C-Cl stretching vibration produces a characteristic medium-intensity band around 670-640 cm⁻¹, providing definitive evidence for the chlorinated pyridine structure [5].
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in IR spectroscopy [18]. The N-H stretching vibrations appear prominently in the Raman spectrum around 3450-3350 cm⁻¹, while C-H bending vibrations manifest in the 1500-1400 cm⁻¹ region [6]. The C=N stretching vibrations show strong Raman activity in the 1600-1570 cm⁻¹ range [16].
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint for compound identification and quality control purposes [19]. The presence of both primary amine and chlorinated pyridine functionalities creates a unique spectral pattern that distinguishes this compound from related structures [5]. The spectroscopic data correlates well with density functional theory (DFT) calculations, providing theoretical support for the experimental observations [6].
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Relative Intensity | Assignment |
|---|---|---|---|---|
| N-H stretch (asym) | 3550-3450 | 3450-3350 | Strong | Primary amine |
| N-H stretch (sym) | 3450-3350 | 3450-3350 | Strong | Primary amine |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Medium | Pyridine ring |
| C=C/C=N stretch | 1600-1500 | 1600-1570 | Strong | Aromatic system |
| C-H bend | 1500-1400 | 1500-1400 | Medium | Aliphatic/aromatic |
| C-Cl stretch | 670-640 | 670-640 | Medium | Chlorinated pyridine |